molecular formula C21H19F2N3O2 B2762577 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-21-1

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2762577
CAS No.: 899750-21-1
M. Wt: 383.399
InChI Key: VRZHYJYZSGRRBR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine class, characterized by a fused bicyclic scaffold combining pyrrole and pyrazine rings. The molecule features a 3,4-difluorophenyl substituent at the 1-position and a 4-methoxyphenyl carboxamide group at the 2-position. These substituents are critical for modulating electronic, steric, and solubility properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-28-16-7-5-15(6-8-16)24-21(27)26-12-11-25-10-2-3-19(25)20(26)14-4-9-17(22)18(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZHYJYZSGRRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the difluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted derivatives with altered functional groups.

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl carboxamide improves solubility over the tert-butyl group in , which may reduce nonspecific hydrophobic interactions.

Hypothetical Pharmacological Implications

  • Target Selectivity : The 3,4-difluorophenyl group may confer selectivity for enzymes or receptors sensitive to halogen bonding (e.g., kinases or GPCRs), as seen in fluorinated pyrazole derivatives .
  • Metabolic Stability : Fluorination typically reduces oxidative metabolism, as observed in pesticide analogs like fipronil .

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological properties of this compound, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N4OC_{18}H_{16}F_2N_4O with a molecular weight of approximately 336.35 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core with substituted aromatic rings that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrrolo[1,2-a]pyrazine core.
  • Introduction of the difluorophenyl and methoxyphenyl substituents through electrophilic aromatic substitution or coupling reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.

  • Case Study 1 : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5.0 µM. This suggests a potent inhibitory effect on cell proliferation.
  • Case Study 2 : Another study reported that it inhibited the growth of K-562 leukemia cells with an IC50 value of 3.8 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
K-5623.8Cell cycle arrest (G0/G1)

Antimicrobial Activity

Furthermore, the compound has been assessed for its antimicrobial properties.

  • Case Study 3 : Testing against various bacterial strains revealed that it has significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : The compound shows potential as an inhibitor for several protein kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The synthesis typically involves multi-step pathways, including:

  • Core Formation : Intramolecular cyclization of precursor carboxamides using palladium catalysts (e.g., Pd(OAc)₂) to construct the pyrrolo[1,2-a]pyrazine core .
  • Substituent Introduction : Sequential alkylation or coupling reactions to introduce the 3,4-difluorophenyl and 4-methoxyphenyl groups. For example, nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) for fluorophenyl attachment .
  • Carboxamide Linkage : Amide bond formation via coupling agents like HATU or EDCI, followed by purification via column chromatography .
    Key Optimization : Solvent choice (e.g., DMSO for polar intermediates), temperature control (60–100°C for cyclization), and catalyst loading (5–10 mol% Pd) are critical for yield (>60%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and core structure. For example, the 3,4-difluorophenyl group shows distinct splitting patterns in aromatic regions (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 439.15) and detect impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolo-pyrazine core .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition Screens : Target kinases (e.g., EGFR, JAK2) due to structural similarity to pyrazolo-pyrimidine derivatives .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors), leveraging the fluorophenyl group’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Substituent Variation : Systematically modify the difluorophenyl (e.g., meta/para-F positioning) and methoxyphenyl groups (e.g., OMe vs. OEt) to assess impacts on target binding .
  • Core Analog Synthesis : Compare pyrrolo-pyrazine derivatives with pyrazolo[3,4-d]pyrimidine or indole cores to identify scaffold-specific activity trends .
  • Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (microsomal assays) to correlate lipophilicity with bioavailability .
    Data Interpretation : Use molecular docking (AutoDock Vina) to map substituent interactions with active sites (e.g., ATP-binding pockets in kinases) .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Dose-Response Calibration : Ensure in vivo dosing accounts for plasma protein binding and clearance rates (e.g., using LC-MS/MS for pharmacokinetic modeling) .
  • Metabolite Identification : Perform LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to assess target engagement in specific organs .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Catalyst Screening : Replace Pd(OAc)₂ with cheaper alternatives (e.g., CuI for Ullmann-type couplings) while maintaining enantiomeric excess (>90%) .
  • Solvent Recycling : Optimize green solvents (e.g., ethanol/water mixtures) to reduce costs and environmental impact .
  • Flow Chemistry : Implement continuous flow systems for high-yield cyclization steps (residence time: 30–60 min) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and uniform ATP concentrations (1 mM) .
  • Batch Purity Analysis : Re-test compounds with HPLC-UV to rule out impurity interference (e.g., residual solvents affecting enzyme activity) .
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers due to assay variability .

Methodological Recommendations

  • Synthetic Protocols : Follow and for palladium-catalyzed cyclization and solvent optimization.
  • Biological Profiling : Use and for kinase assay design and metabolite tracking.
  • Data Validation : Reference and for analytical techniques and crystallography.

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